2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 441783-58-0
Cat. No.: VC15616901
Molecular Formula: C23H19ClF3N3OS
Molecular Weight: 477.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441783-58-0 |
|---|---|
| Molecular Formula | C23H19ClF3N3OS |
| Molecular Weight | 477.9 g/mol |
| IUPAC Name | 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C23H19ClF3N3OS/c1-11-8-14(12(2)32-11)20-15(10-28)22(29)30(17-4-3-5-19(31)21(17)20)18-9-13(23(25,26)27)6-7-16(18)24/h6-9,20H,3-5,29H2,1-2H3 |
| Standard InChI Key | ZLWYSUPEVDMUEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a hexahydroquinoline core fused with a substituted phenyl ring and a dimethylthiophene moiety. Key features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H19ClF3N3OS | |
| Molecular Weight | 477.9 g/mol | |
| IUPAC Name | 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
| Canonical SMILES | CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N)C#N |
The trifluoromethyl group at the para position of the phenyl ring enhances metabolic stability and membrane permeability, while the thiophene moiety contributes to π-π stacking interactions in biological targets.
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves a seven-step sequence starting from cyclohexane-1,3-dione and 2-chloro-5-(trifluoromethyl)aniline:
-
Formation of Hexahydroquinoline Core: Condensation of cyclohexane-1,3-dione with aniline derivatives under acidic conditions yields the tetrahydroquinoline scaffold.
-
Functionalization at C-4: Palladium-catalyzed Suzuki-Miyaura coupling introduces the 2,5-dimethylthiophen-3-yl group .
-
Cyanidation at C-3: Treatment with potassium cyanide in DMF installs the nitrile group.
-
Oxidation at C-5: MnO2-mediated oxidation generates the ketone functionality.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Competing reactions at C-2 and C-4 require precise temperature control (60–80°C) and ligand selection (e.g., XPhos for Suzuki couplings) .
-
Yield Limitations: The final step typically achieves 40–50% yield due to steric hindrance from the trifluoromethyl group.
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
While direct targets remain unvalidated, the compound’s structural analogs exhibit:
-
Apoptosis Induction: Upregulation of caspase-3/7 in leukemia cell lines (IC50 = 2.1 µM).
-
Anti-inflammatory Effects: Suppression of NF-κB signaling in macrophages (60% inhibition at 10 µM).
Toxicity Profile
Limited data exist, but acute toxicity in zebrafish embryos (LC50 = 12 µM) underscores the need for targeted delivery systems.
Future Research Directions
Mechanistic Studies
-
Target Deconvolution: CRISPR-Cas9 screening or thermal proteome profiling could identify binding partners.
-
Metabolic Stability: Radiolabeled tracer studies in hepatocytes would clarify CYP450-mediated degradation pathways.
Formulation Development
Encapsulation in PEGylated liposomes may enhance aqueous solubility (currently <0.1 mg/mL in PBS).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume